Anticancer agent 55
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 55 is a novel compound that has shown promising results in the treatment of various cancers. It is part of a new generation of anticancer drugs that target specific molecular pathways involved in cancer cell proliferation and survival. This compound has been the subject of extensive research due to its potential to offer more effective and less toxic cancer treatments compared to traditional chemotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 55 involves multiple steps, including the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a core structure, which is then modified through a series of reactions such as alkylation, acylation, and cyclization. These reactions are carried out under controlled conditions, often requiring specific temperatures, pressures, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow synthesis techniques. This method offers several advantages, including better control over reaction conditions, improved safety, and higher efficiency. Continuous flow reactors allow for the precise addition of reagents and the removal of by-products, resulting in a more streamlined and cost-effective production process .
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 55 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic applications .
Scientific Research Applications
Anticancer agent 55 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Evaluated in preclinical and clinical trials for its efficacy in treating different types of cancer, including breast, lung, and colon cancers.
Mechanism of Action
Anticancer agent 55 is compared with other similar compounds to highlight its uniqueness:
Methotrexate: An antimetabolite that inhibits dihydrofolate reductase, leading to the inhibition of DNA synthesis.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and generating free radicals.
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Comparison with Similar Compounds
- Methotrexate
- Doxorubicin
- Imatinib
- Paclitaxel
- Cisplatin
Properties
Molecular Formula |
C28H21Br2FN2O2 |
---|---|
Molecular Weight |
596.3 g/mol |
IUPAC Name |
2-[(4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-yl]-1-phenylethanone;bromide |
InChI |
InChI=1S/C28H21BrFN2O2.BrH/c29-22-12-8-20(9-13-22)26-27(28(34)21-10-14-23(30)15-11-21)32-16-4-7-24(32)17-31(26)18-25(33)19-5-2-1-3-6-19;/h1-17,26-27H,18H2;1H/q+1;/p-1/t26?,27-;/m0./s1 |
InChI Key |
WGIYXRCZLPVBTL-LEUNPYLKSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CN3[C@@H](C2C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)F.[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CN3C(C2C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)F.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.